Cas no 59690-89-0 (N-(4-Aminophenyl)propanamide)

N-(4-Aminophenyl)propanamide structure
Nombre del producto:N-(4-Aminophenyl)propanamide
Número CAS:59690-89-0
MF:C9H12N2O
Megavatios:164.204381942749
MDL:MFCD02063079
CID:57461
PubChem ID:314342
N-(4-Aminophenyl)propanamide Propiedades químicas y físicas
Nombre e identificación
-
- N-(4-Aminophenyl)propionamide
- N-(4-Aminophenyl)propanamide
- NSC 231666
- A832424
- 4-propionylaminoaniline
- p-Amino propionanilide
- NSC-231666
- 4-propionylamino-aniline
- CS-0252046
- Oprea1_494937
- FT-0652903
- VS-00495
- SCHEMBL2643318
- Oprea1_625873
- AKOS000103939
- NSC231666
- EN300-58133
- MFCD02063079
- 59690-89-0
- DTXSID50310782
- BB 0245337
- MOUFEEIQCXUUMY-UHFFFAOYSA-N
- N-(4-Amino-phenyl)-propionamide
- BBL000214
- STK002016
- DTXCID10261908
- Propanamide, N-(4-aminophenyl)-
- DB-114872
- G29037
-
- MDL: MFCD02063079
- Renchi: 1S/C9H12N2O/c1-2-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3,(H,11,12)
- Clave inchi: MOUFEEIQCXUUMY-UHFFFAOYSA-N
- Sonrisas: CCC(=O)NC1=CC=C(C=C1)N
Atributos calculados
- Calidad precisa: 164.09500
- Masa isotópica única: 164.094963
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 3
- Complejidad: 151
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: 3
- Xlogp3: nothing
- Superficie del Polo topológico: 55.1
- Carga superficial: 0
Propiedades experimentales
- Color / forma: NA
- Denso: 1.162
- Punto de ebullición: 282.7 ℃ at 760 mmHg
- Punto de inflamación: 124.8 °C
- índice de refracción: 1.616
- PSA: 55.12000
- Logp: 2.27150
N-(4-Aminophenyl)propanamide Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
- Nivel de peligro:IRRITANT
N-(4-Aminophenyl)propanamide Datos Aduaneros
- Código HS:2924299090
- Datos Aduaneros:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(4-Aminophenyl)propanamide PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB369600-1g |
N-(4-Aminophenyl)propanamide; . |
59690-89-0 | 1g |
€178.00 | 2025-02-21 | ||
Enamine | EN300-58133-0.1g |
N-(4-aminophenyl)propanamide |
59690-89-0 | 95% | 0.1g |
$26.0 | 2023-02-09 | |
Enamine | EN300-58133-2.5g |
N-(4-aminophenyl)propanamide |
59690-89-0 | 95% | 2.5g |
$150.0 | 2023-02-09 | |
Enamine | EN300-58133-10.0g |
N-(4-aminophenyl)propanamide |
59690-89-0 | 95% | 10.0g |
$601.0 | 2023-02-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 025098-1g |
N-(4-Aminophenyl)propanamide |
59690-89-0 | 1g |
1153.0CNY | 2021-07-13 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 025098-500mg |
N-(4-Aminophenyl)propanamide |
59690-89-0 | 500mg |
746CNY | 2021-05-07 | ||
Enamine | EN300-58133-0.05g |
N-(4-aminophenyl)propanamide |
59690-89-0 | 95% | 0.05g |
$19.0 | 2023-02-09 | |
Aaron | AR00IBAD-100mg |
Propanamide, N-(4-aminophenyl)- |
59690-89-0 | 95% | 100mg |
$61.00 | 2025-03-21 | |
Aaron | AR00IBAD-5g |
Propanamide, N-(4-aminophenyl)- |
59690-89-0 | 95% | 5g |
$438.00 | 2025-02-28 | |
Aaron | AR00IBAD-10g |
Propanamide, N-(4-aminophenyl)- |
59690-89-0 | 95% | 10g |
$852.00 | 2023-12-13 |
N-(4-Aminophenyl)propanamide Literatura relevante
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
59690-89-0 (N-(4-Aminophenyl)propanamide) Productos relacionados
- 22987-10-6(N-(3-aminophenyl)propanamide)
- 2418660-99-6(2-[3-({[2-(Tert-butoxy)-2-oxoethyl]amino}methyl)-2,6-dimethyl-5-(methylamino)phenyl]acetic acid)
- 338401-80-2(2-(ALLYLSULFANYL)-3-ETHYLTHIENO[3,2-D]PYRIMIDIN-4(3H)-ONE)
- 2034578-06-6(3-chloro-4-({1-4-(trifluoromethyl)benzoylpiperidin-4-yl}oxy)pyridine)
- 2734778-09-5(2-Fluoro-N,5-dimethoxybenzamide)
- 1803704-60-0(5-(Bromomethyl)-6-(difluoromethyl)-2,3-diiodopyridine)
- 412939-58-3(n-(3,5-Dimethylphenyl)-n-(phenylsulfonyl)glycine)
- 1387665-85-1(2-(2-Aminoethyl)-3-methylbutanoic acid)
- 2138412-72-1((2-methylbutyl)(2-{octahydrocyclopentacpyrrol-2-yl}ethyl)amine)
- 2034400-40-1(3-3-(2,2,2-trifluoroethoxy)azetidine-1-carbonylbenzonitrile)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:59690-89-0)N-(4-Aminophenyl)propanamide

Pureza:99%
Cantidad:1g
Precio ($):310.0